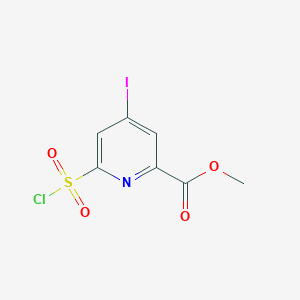
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorosulfonyl group, an iodine atom, and a carboxylate ester group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a pyridine derivative followed by iodination and esterification. The reaction conditions often require the use of chlorosulfonic acid, iodine, and methanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Reduction Reactions: The iodine atom can be reduced to form deiodinated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Tin(II) chloride
Oxidizing Agents: Hydrogen peroxide
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonic Acids: Formed by oxidation reactions
Applications De Recherche Scientifique
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules .
Comparaison Avec Des Composés Similaires
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Similar in having a chlorosulfonyl group but differs in the core structure.
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in different synthetic applications.
Uniqueness: Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its pyridine core also offers distinct electronic properties that influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C7H5ClINO4S |
|---|---|
Poids moléculaire |
361.54 g/mol |
Nom IUPAC |
methyl 6-chlorosulfonyl-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClINO4S/c1-14-7(11)5-2-4(9)3-6(10-5)15(8,12)13/h2-3H,1H3 |
Clé InChI |
NPSAPKUHGJNJOI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CC(=C1)I)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


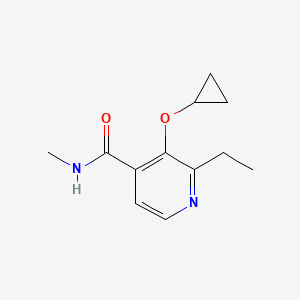
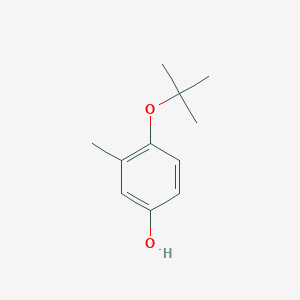
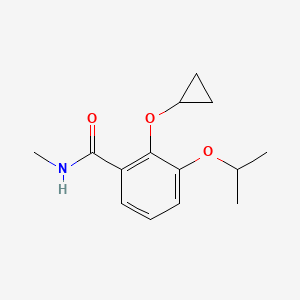
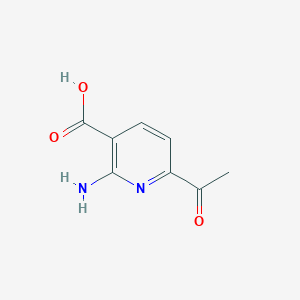

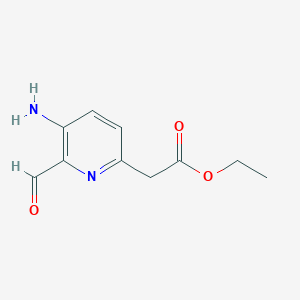
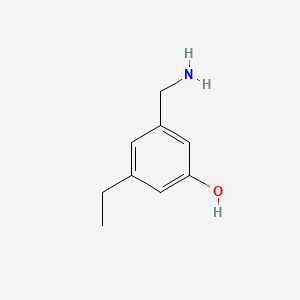



![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)



